Myrcludex B -

Myrcludex B

Catalog Number: EVT-242408
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.
Overview

Myrcludex B, also known as bulevirtide, is a synthetic peptide that acts as an entry inhibitor for hepatitis B virus and hepatitis D virus. It mimics the binding domain of the sodium taurocholate co-transporting polypeptide, which serves as the primary receptor for these viruses in hepatocytes. Myrcludex B not only blocks viral entry but also inhibits the uptake of bile acids, leading to elevated levels of bile acids in the bloodstream. This compound is currently under clinical investigation for its efficacy in treating chronic hepatitis B and hepatitis D infections .

Source and Classification

Myrcludex B is derived from the preS1 domain of the hepatitis B virus envelope protein, specifically designed to bind to the sodium taurocholate co-transporting polypeptide. It is classified as a peptide-based antiviral agent and falls under the category of entry inhibitors targeting viral receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Myrcludex B involves solid-phase peptide synthesis using fluorenylmethoxycarbonyl/t-butyl chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. The final product is purified through high-performance liquid chromatography to ensure high purity levels suitable for biological applications .

Technical Details

The synthesis process includes:

  • Solid-phase synthesis: Utilizing a resin to anchor the growing peptide chain.
  • Fluorenylmethoxycarbonyl protection: Protecting amino groups during synthesis.
  • Purification: High-performance liquid chromatography is employed to isolate the desired peptide from by-products and unreacted starting materials.
Molecular Structure Analysis

Structure and Data

Myrcludex B consists of 47 amino acids, including a myristoyl moiety that enhances its membrane permeability. The structure has been elucidated through various techniques, including cryo-electron microscopy, revealing how it interacts with the sodium taurocholate co-transporting polypeptide .

Structural Data

  • Molecular formula: C₂₁H₃₃N₅O₅S
  • Molecular weight: Approximately 439.58 g/mol
  • Key structural features: The presence of hydrophobic regions facilitates its interaction with lipid membranes, while specific amino acid residues are critical for binding to the sodium taurocholate co-transporting polypeptide.
Chemical Reactions Analysis

Reactions and Technical Details

Myrcludex B primarily functions through competitive inhibition, binding to the sodium taurocholate co-transporting polypeptide and preventing hepatitis B virus and hepatitis D virus from entering hepatocytes. This interaction alters the normal function of this transporter, which is responsible for bile acid uptake .

Technical Details

  • Inhibition constant (IC50): Myrcludex B exhibits an IC50 value around 190 nM in inhibiting bile acid transport via sodium taurocholate co-transporting polypeptide.
  • Binding dynamics: Studies indicate that Myrcludex B can transfer between different sodium taurocholate co-transporting polypeptide molecules, prolonging its inhibitory effects even after it is cleared from circulation .
Mechanism of Action

Process and Data

The mechanism of action involves Myrcludex B binding to the extracellular domain of the sodium taurocholate co-transporting polypeptide, effectively blocking its interaction with hepatitis B virus and hepatitis D virus. This prevents viral entry into liver cells, thereby inhibiting viral replication and spread .

Data Insights

  • Duration of effect: Plasma bile acid levels peak approximately four hours post-administration of Myrcludex B and normalize within 24 hours as sodium taurocholate co-transporting polypeptide activity resumes .
  • Protein turnover: The interaction between Myrcludex B and sodium taurocholate co-transporting polypeptide is long-lived due to partial transferability between newly synthesized transporters .
Physical and Chemical Properties Analysis

Physical Properties

Myrcludex B is a white to off-white powder that is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water. Its stability is influenced by pH and temperature conditions.

Chemical Properties

  • Stability: Myrcludex B shows stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Solubility: Soluble in organic solvents; limited aqueous solubility affects formulation strategies for therapeutic use.
Applications

Scientific Uses

Myrcludex B has significant potential in antiviral therapy, particularly for patients with chronic hepatitis B and hepatitis D infections. It has been shown to effectively inhibit viral replication in preclinical studies and early-phase clinical trials. Its dual role in blocking viral entry while modulating bile acid levels presents unique therapeutic opportunities in managing liver diseases associated with these viruses .

Virological Mechanisms of Myrcludex B in Hepatitis B and D Pathogenesis

Role of Sodium Taurocholate Co-Transporting Polypeptide (NTCP) in HBV/HDV Cellular Entry

The sodium taurocholate co-transporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a transmembrane transporter predominantly expressed on the basolateral membrane of differentiated human hepatocytes. Its primary physiological function is the hepatic uptake of conjugated bile salts, notably sodium taurocholate, from the portal circulation [2] [3] [7]. Crucially, NTCP serves as the high-affinity functional receptor essential for the entry of both hepatitis B virus (HBV) and hepatitis D virus (HDV) into hepatocytes [2] [3]. This discovery represented a paradigm shift in understanding hepadnaviral pathogenesis and provided a precise molecular target for therapeutic intervention.

HBV and HDV exploit NTCP through a specific interaction with the pre-S1 domain (specifically, the N-terminal 2-48 amino acids) of the HBV large surface antigen (LHBsAg). This domain is fully conserved in the envelope proteins of both viruses, explaining HDV's dependence on HBV envelope proteins for infectivity [3] [7]. Binding studies demonstrate that NTCP acts as the critical rate-limiting step for viral attachment and subsequent internalization. Viral tropism is largely dictated by NTCP expression; its hepatocyte-specific localization confines productive infection to the liver, while ectopic expression renders non-hepatic cells susceptible to HBV and HDV pseudoparticles [2] [7].

The interaction exhibits genotype-specific variations influencing infectivity and potentially disease severity. Genotypes B and C, prevalent in Asia and associated with more severe chronic outcomes, show distinct binding kinetics to NTCP compared to genotypes common in Western countries (A and D) [1] [7]. Genetic polymorphisms in NTCP (e.g., rs2296651) can confer resistance to HBV infection by impairing receptor function and viral binding, further underlining its non-redundant role in viral entry [7].

Table 1: Key HBV Genotypes and Their Association with NTCP Interaction and Geographic Distribution

HBV GenotypePrevalence RegionDisease Severity AssociationNTCP Binding Affinity Notes
AAfrica, Northwestern EuropeModerateStandard affinity
B & CAsia, Australia, New ZealandHigh (C > B), Lower IFN response (C)Potential variations influencing entry efficiency
DMediterranean, Middle East, India, Central AsiaModerate-HighStandard affinity
EWest AfricaLimited dataLimited data
F & HCentral/South America, MexicoVariableLimited data
GUSA, FranceAssociated with mutationsPotential functional differences

Structural and Functional Basis of Myrcludex B as a Competitive NTCP Antagonist

Myrcludex B (Bulevirtide) is a synthetic, N-terminally myristoylated lipopeptide comprising 47 amino acids. It functions as a high-affinity competitive antagonist of NTCP by precisely mimicking the receptor-binding domain of the HBV pre-S1 region [2] [8]. Structural analyses reveal that Myrcludex B replicates the critical N-terminal motif (amino acids 2-48) of the native HBV large surface protein (LHBsAg) responsible for engaging NTCP [2] [3].

Its mechanism hinges on competitive inhibition: Myrcludex B binds to the extracellular loops of NTCP with significantly higher affinity (sub-nanomolar range) than the natural ligand sodium taurocholate or even the infectious virions themselves [2]. This high affinity arises from two key modifications:

  • N-terminal Myristoylation: The addition of a myristoyl group (a 14-carbon saturated fatty acid) dramatically enhances binding affinity to NTCP compared to the non-myristoylated peptide. This lipid moiety likely inserts into a hydrophobic pocket on NTCP, mimicking the natural interaction of the myristoylated pre-S1 domain of LHBsAg [2] [8].
  • Stabilized Peptide Structure: The peptide sequence is engineered for structural stability, ensuring optimal presentation of the receptor-binding motif [2].

By occupying the viral docking site on NTCP, Myrcludex B sterically hinders the initial attachment of HBV and HDV particles to the hepatocyte surface. Importantly, it also competes with and blocks the physiological binding and transport of bile acids (like taurocholate) through NTCP [2] [8]. However, under therapeutic conditions, this blockade is partial and transient, and bile acid transport is largely compensated by alternative transporters, preventing significant clinical cholestasis. The binding is essentially irreversible over the relevant timescale, providing sustained blockade of viral entry [2].

Inhibition of Viral Endocytosis via Pre-S1 Domain Mimicry

Following initial attachment via NTCP, HBV and HDV enter hepatocytes via receptor-mediated endocytosis, specifically a clathrin- and dynamin-dependent pathway [2] [4]. Myrcludex B's pre-S1 mimicry disrupts this critical post-attachment step. By saturating NTCP receptors with high-affinity, non-infectious decoys, Myrcludex B prevents the conformational changes in the viral envelope proteins and/or the receptor complex necessary to trigger the endocytic machinery [2] [8].

Experimental evidence demonstrates that pretreatment of hepatocytes with Myrcludex B completely blocks the internalization of both HBV and HDV particles. Crucially, it does not affect the endocytic process itself but specifically prevents the virus-receptor complex from initiating it [2]. Studies using NTCP-expressing cell lines (e.g., HepaRG cells) and primary human hepatocytes confirm that Myrcludex B treatment abolishes the detection of viral nucleocapsids in the cytoplasm and prevents the delivery of viral genomes (rcDNA for HBV, RNA for HDV) to the nucleus [2] [3] [8]. This inhibition occurs at the very first step of the viral life cycle, preventing establishment of the nuclear viral reservoir (cccDNA).

Furthermore, the mechanism extends beyond simple steric hindrance. Binding of the authentic pre-S1 domain or Myrcludex B may induce a conformational "lock" on NTCP, rendering it unable to undergo the structural rearrangements required for coupling with the endocytic apparatus [2]. This makes Myrcludex B a highly efficient and specific barrier to viral internalization.

Impact on HBV/HDV Replication Cycles and cccDNA Dynamics

The primary virological consequence of Myrcludex B-mediated entry blockade is the prevention of de novo infection of hepatocytes. This has profound implications for the replication cycles of both HBV and HDV, particularly concerning the establishment and maintenance of the covalently closed circular DNA (cccDNA) reservoir [2] [3] [4].

  • HBV Replication Cycle Impact:
  • cccDNA Establishment Prevention: By blocking viral entry, Myrcludex B prevents incoming HBV virions from delivering their relaxed circular DNA (rcDNA) genomes to the nucleus, where rcDNA is converted into the persistent cccDNA episome. This directly halts the initiation of new infection foci within the liver [2] [4] [8].
  • No Direct Effect on Established cccDNA: Myrcludex B does not directly target intracellular replication steps. It does not inhibit cccDNA transcription, viral RNA synthesis, pgRNA packaging, reverse transcription, nucleocapsid assembly, or the secretion of new virions or subviral particles (SVPs) from already infected hepatocytes. Therefore, pre-existing cccDNA pools continue to drive viral gene expression and replication in infected cells [2] [8].
  • Reduction in Intrahepatic cccDNA Over Time: The critical therapeutic effect arises from preventing the spread of infection to new hepatocytes. As infected hepatocytes are lost through natural turnover (or immune-mediated killing), they are not replenished with newly infected cells due to the entry blockade. Consequently, the total intrahepatic cccDNA load progressively declines over time [2] [8]. This reduction is gradual, reflecting the long lifespan of hepatocytes and the stability of the cccDNA minichromosome.
  • Impact on HBsAg from Integrated DNA: Notably, a significant portion of circulating HBsAg, especially in HBeAg-negative chronic infection, originates from transcripts of HBV DNA integrated into the host genome, not cccDNA. Myrcludex B does not suppress this source of HBsAg [4] [8].

  • HDV Replication Cycle Impact:

  • Absolute Entry Dependence: HDV is a defective satellite virus that absolutely requires the HBV envelope proteins (LHBs, MHBs, SHBs) for assembly and entry into hepatocytes. However, its replication cycle (rolling circle replication in the nucleus using host RNA polymerases) is independent of HBV once inside the cell [3] [8].
  • Blockade of De Novo Infection: Myrcludex B blocks HDV entry with the same high efficiency as HBV entry by targeting the shared receptor NTCP [2] [3] [8].
  • No Effect on Intracellular HDV Replication: Similar to HBV, Myrcludex B has no direct inhibitory effect on existing intracellular HDV RNA replication or assembly within infected hepatocytes. Newly assembled HDV ribonucleoproteins (RNPs) can still bud from infected cells using HBV envelope proteins provided by co-infection [3] [8].
  • Depletion of HDV-Infected Cells: The therapeutic benefit stems solely from preventing infection of new hepatocytes. The loss of existing HDV-infected cells through natural turnover or immune responses, without replacement, leads to a progressive decrease in the intrahepatic HDV RNA reservoir and consequently, serum HDV RNA levels [2] [3] [8]. Clinical studies show rapid declines in serum HDV RNA during Myrcludex B treatment, reflecting its potent blockade of HDV spread and potentially also the relatively shorter half-life of HDV-infected cells compared to HBV-infected cells maintaining cccDNA.

Table 2: Antiviral Effects of Myrcludex B on HBV and HDV Replication Markers in Clinical Studies

Virologic MarkerEffect of Myrcludex B MonotherapyMechanistic BasisClinical Evidence Summary
Serum HBV DNAModest decline (if any)Indirect effect; reflects reduced new infections spreading, not direct suppression of ongoing replication in established cells. Existing cccDNA continues to produce virus.Significant reductions primarily observed in combination with NUCs which target reverse transcription directly [8].
Serum HDV RNARapid and significant declinePotent blockade of de novo HDV infection spreading; HDV may have shorter infected cell half-life. Intracellular replication continues but new cell infection prevented.>2 log10 reduction or undetectable HDV RNA in a significant proportion of patients after 24-48 weeks of treatment [2] [8].
HBsAg LevelsMinimal to no reductionHBsAg is produced from both cccDNA and integrated HBV DNA. Myrcludex B blocks new cccDNA formation but does not affect existing cccDNA or integrated DNA transcription.Generally stable or very slow decline during Myrcludex B monotherapy [8].
Intrahepatic cccDNAGradual reduction over long termPrevents establishment of new cccDNA; existing cccDNA depleted only as infected hepatocytes die and are not replaced.Demonstrated in human liver chimeric mouse models [2]; challenging to measure serially in patients but inferred from long-term kinetics.
HBV RNA / Core-related AntigenModest declineReflects transcriptional activity of existing cccDNA pools, which is largely unaffected. Minor decline possible from reduced spread.Correlates with changes in HBV DNA more than HBsAg during Myrcludex B treatment.

Properties

Product Name

Myrcludex B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.